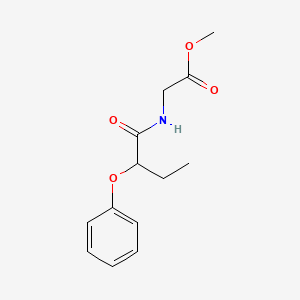
methyl N-(2-phenoxybutanoyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-phenoxybutanamido)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This compound is characterized by its phenoxy group attached to a butanamido moiety, which is further esterified with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-phenoxybutanamido)acetate typically involves the esterification of 2-phenoxybutanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized and the ester is extracted using an organic solvent.
Industrial Production Methods
In an industrial setting, the production of methyl 2-(2-phenoxybutanamido)acetate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted esterification has also been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-phenoxybutanamido)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenoxy derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(2-phenoxybutanamido)acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of perfumes, flavoring agents, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(2-phenoxybutanamido)acetate involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antimicrobial pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester with a pleasant odor, used as a solvent.
Ethyl acetate: Another ester used in perfumes and flavoring agents.
Phenoxyacetic acid: A compound with a similar phenoxy group, used in herbicides.
Uniqueness
Methyl 2-(2-phenoxybutanamido)acetate is unique due to its combination of a phenoxy group and a butanamido moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 2-(2-phenoxybutanoylamino)acetate |
InChI |
InChI=1S/C13H17NO4/c1-3-11(13(16)14-9-12(15)17-2)18-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3,(H,14,16) |
InChI Key |
PQOMRBGNKHFPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NCC(=O)OC)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















